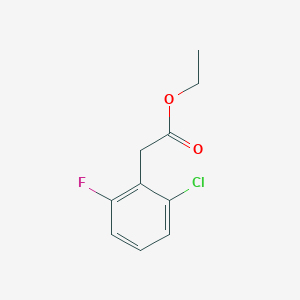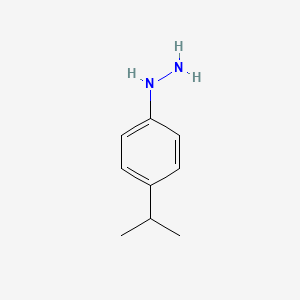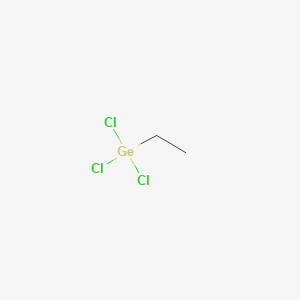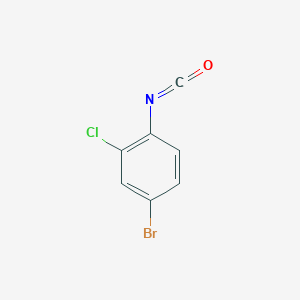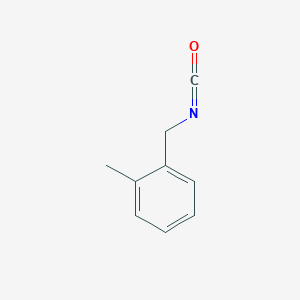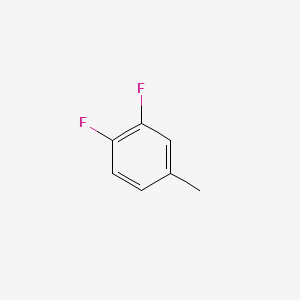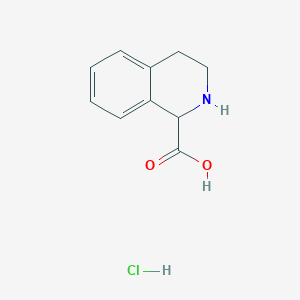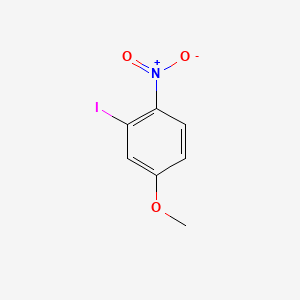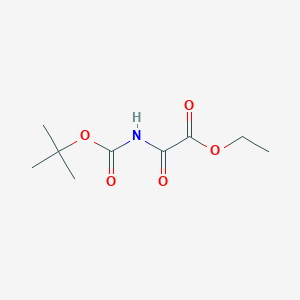
N-(tert-ブトキシカルボニル)オキサメートエチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(tert-butoxycarbonyl)oxamate is a chemical compound with the molecular formula C9H15NO5 and a molecular weight of 217.22 g/mol. It is commonly used as a reagent in organic synthesis, particularly for transforming alcohols into BOC-protected amines via the Mitsunobu reaction. This compound is also known for its role in the preparation of halogenated-aminomethyl substituted pyrimidine and its salts, which are used as drug intermediates .
科学的研究の応用
Ethyl N-(tert-butoxycarbonyl)oxamate has several scientific research applications:
Organic Synthesis: It is widely used as a reagent in organic synthesis for the protection of amines and the preparation of complex organic molecules.
Drug Development: The compound is used in the synthesis of drug intermediates, particularly halogenated-aminomethyl substituted pyrimidines.
Biological Studies: It is employed in biological studies to investigate the effects of BOC-protected amines on various biological systems.
Industrial Applications: In the chemical industry, Ethyl N-(tert-butoxycarbonyl)oxamate is used in the production of fine chemicals and pharmaceuticals.
準備方法
Ethyl N-(tert-butoxycarbonyl)oxamate can be synthesized through the reaction of oxamic acid with tert-butyl chloroformate under basic conditions . During this reaction, oxamic acid reacts with tert-butyl chloroformate to form Ethyl N-(tert-butoxycarbonyl)oxamate and hydrogen chloride as a byproduct . The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrogen chloride produced.
化学反応の分析
Ethyl N-(tert-butoxycarbonyl)oxamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the ethyl group or the tert-butoxycarbonyl group is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: Under acidic or basic conditions, Ethyl N-(tert-butoxycarbonyl)oxamate can undergo hydrolysis to yield oxamic acid and tert-butyl alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis.
作用機序
The mechanism of action of Ethyl N-(tert-butoxycarbonyl)oxamate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group (BOC) is introduced to the amine, preventing it from reacting with other reagents during subsequent synthetic steps. This protection is crucial in multi-step organic synthesis, where selective reactions are required. The BOC group can be removed under acidic conditions, regenerating the free amine for further reactions.
類似化合物との比較
Ethyl N-(tert-butoxycarbonyl)oxamate can be compared with other similar compounds such as:
Ethyl oxamate: Lacks the BOC protecting group and is less commonly used in organic synthesis.
Methyl N-(tert-butoxycarbonyl)oxamate: Similar to Ethyl N-(tert-butoxycarbonyl)oxamate but with a methyl group instead of an ethyl group.
N-(tert-butoxycarbonyl)glycine: Another BOC-protected compound used in peptide synthesis.
Ethyl N-(tert-butoxycarbonyl)oxamate is unique due to its specific use in the Mitsunobu reaction and its role in the synthesis of drug intermediates.
特性
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-5-14-7(12)6(11)10-8(13)15-9(2,3)4/h5H2,1-4H3,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDQWJVXMDHQLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369965 |
Source


|
| Record name | Ethyl N-(tert-butoxycarbonyl)oxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216959-34-1 |
Source


|
| Record name | Ethyl N-(tert-butoxycarbonyl)oxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-Boc-oxamidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1333461.png)

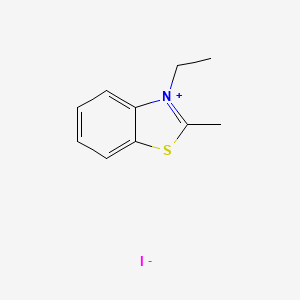
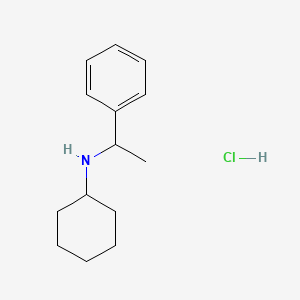

![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)
